4-hydroxy Nonenal Glutathione (trifluoroacetate salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

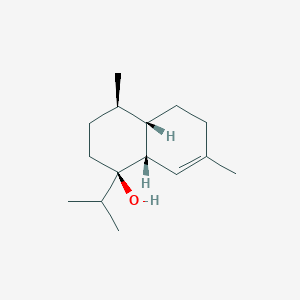

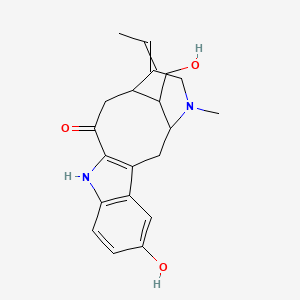

4-hydroxy Nonenal Glutathione (HNE-GSH) is a major adduct formed by the reaction of 4-HNE with GSH. 4-HNE-GSH levels in liver, plasma, or isolated cells can serve as biomarkers for oxidative stress. The trapping of 4-HNE by glutathione to give HNE-GSH prevents the formation of DNA adducts with 4-HNE. In human polymorphonuclear leukocytes, HNE-GSH is metabolized to 1,4-dihydroxynonene glutathione (DHN-GSH), 4-hydroxynonenoic acid glutathione (HNA-GSH), and 4-hydroxy nonenal mercapturic acid (HNE-MA).

Scientific Research Applications

Metabolism and Detoxification

4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation, is metabolized in various biological systems. Key studies have demonstrated its metabolism in rat precision-cut liver slices, highlighting the formation of glutathione-HNE-conjugate (HNE-GSH) and other metabolites (Laurent et al., 2000)(Laurent et al., 2000). This process involves the conjugation of HNE with glutathione, which is crucial for detoxification.

Role in Oxidative Stress and Cell Signaling

HNE plays a significant role in conditions related to oxidative stress. It modulates various signaling pathways and is metabolized predominantly by glutathione S-transferases (GSTs). GSTs are key enzymes responsible for the detoxification and regulation of HNE-mediated signaling processes (Awasthi et al., 2005)(Awasthi et al., 2005).

Impact on Cellular Functions and Disease Pathogenesis

HNE's effects extend to the regulation of cell growth, proliferation, differentiation, and apoptosis, making it a significant factor in several diseases. Its role in the pathology of Parkinson's disease, for instance, has been studied, indicating a connection between HNE levels and the development of the disease (Selley, 1998)(Selley, 1998).

Glutathione Conjugation and Transport

The glutathione conjugation of trans-4-hydroxy-2-nonenal and its transport by human erythrocytes' organic anion transporting-ATPase highlights the importance of cellular mechanisms in managing HNE and its conjugates (Dygas et al., 1998)(Dygas et al., 1998). This process plays a critical role in overall detoxification under oxidative stress.

Enzymatic Interactions and Resistance

Studies have shown that enzymes metabolizing HNE, such as glutathione transferases, exhibit resistance to covalent adduction by HNE, thus avoiding inactivation and maintaining their detoxification function (Shireman et al., 2010)(Shireman et al., 2010).

properties

Product Name |

4-hydroxy Nonenal Glutathione (trifluoroacetate salt) |

|---|---|

Molecular Formula |

C19H33N3O8S · CF3COOH |

Molecular Weight |

577.6 |

InChI |

InChI=1S/C19H33N3O8S.C2HF3O2/c1-2-3-4-5-13-14(8-17(26)30-13)31-10-12(18(27)21-9-16(24)25)22-15(23)7-6-11(20)19(28)29;3-2(4,5)1(6)7/h11-14,17,26H,2-10,20H2,1H3,(H,21,27)(H,22,23)(H,24,25)(H,28,29);(H,6,7)/t11?,12-,13?,14?,17?;/m1./s1 |

InChI Key |

HORQSLGDIZDKSI-GHGOADBQSA-N |

SMILES |

O=C(NCC(O)=O)[C@@H](CSC1CC(O)OC1CCCCC)NC(CC[C@H](N)C(O)=O)=O.FC(F)(C(O)=O)F |

synonyms |

4-HNE-GSH |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.